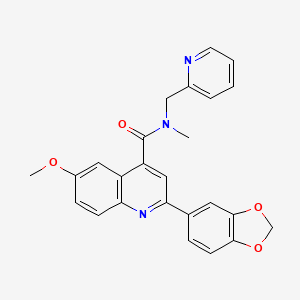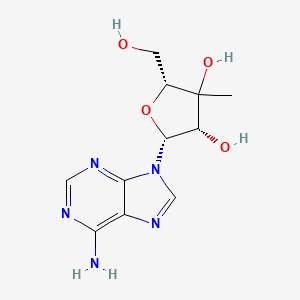
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol” is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. Nucleoside analogs are often used in medicinal chemistry for their antiviral and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted reactions at sensitive sites. Common reagents include silylating agents, glycosyl donors, and Lewis acids.
Industrial Production Methods
Industrial production of nucleoside analogs involves large-scale chemical synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Nucleoside analogs undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
Nucleoside analogs have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in cellular processes and as tools for molecular biology techniques.
Medicine: Used as antiviral and anticancer agents. For example, some nucleoside analogs are used in the treatment of HIV and hepatitis B.
Industry: Used in the production of pharmaceuticals and as research reagents.
Mécanisme D'action
The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids, where they interfere with the normal function of DNA or RNA. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets and pathways involved include DNA polymerases, reverse transcriptases, and various cellular enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structure.
Zidovudine: An antiviral nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer chemotherapy.
Uniqueness
The uniqueness of “(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol” lies in its specific stereochemistry and functional groups, which may confer unique biological activity and therapeutic potential.
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-11(19)5(2-17)20-10(7(11)18)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3,(H2,12,13,14)/t5-,7-,10-,11?/m1/s1 |
Clé InChI |
MLIWWOXSMXQECL-IIKXWZEFSA-N |
SMILES isomérique |
CC1([C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO)O |
SMILES canonique |
CC1(C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


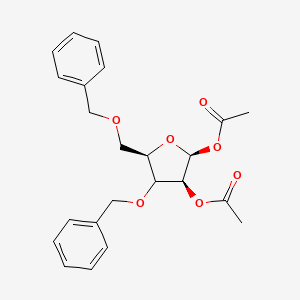
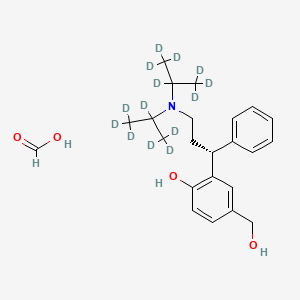
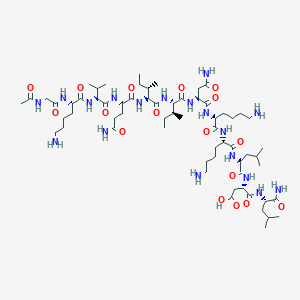

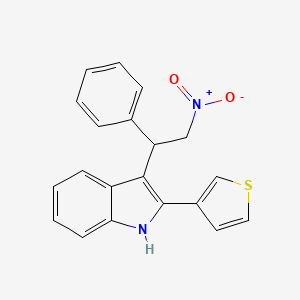
![4-[[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxymethyl]benzonitrile](/img/structure/B12404933.png)
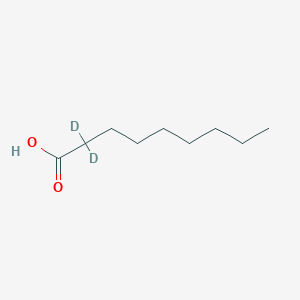
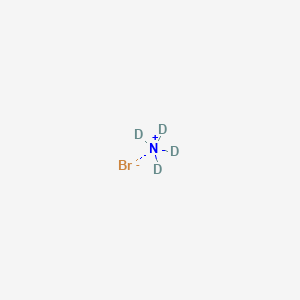

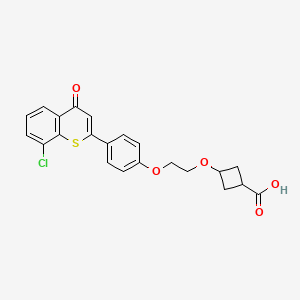
![1-(2-cyclobutyl-6-methylsulfonylphenyl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)pyrido[2,3-d]pyrimidin-2-one](/img/structure/B12404954.png)

![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
